4-Bromo-2-methyl-1-(pentyloxy)benzene

Catalog No.
S8146371
CAS No.
M.F
C12H17BrO
M. Wt
257.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-1-(pentyloxy)benzene

Product Name

4-Bromo-2-methyl-1-(pentyloxy)benzene

IUPAC Name

4-bromo-2-methyl-1-pentoxybenzene

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

InChI

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-11(13)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

AVQLUDJLLXWOPR-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)Br)C

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C

4-Bromo-2-methyl-1-(pentyloxy)benzene, also known as 1-Bromo-2-methyl-4-(pentyloxy)benzene, is an organic compound characterized by a bromine atom, a methyl group, and a pentyloxy substituent attached to a benzene ring. Its molecular formula is C12_{12}H17_{17}BrO, with a molecular weight of approximately 243.14 g/mol. The compound features a bromine atom at the first position, a methyl group at the second position, and a pentyloxy group at the para position (fourth position) of the benzene ring. The specific arrangement of these functional groups contributes to its unique chemical behavior and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical for aryl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of new compounds.
  • Oxidation Reactions: Under certain conditions, the compound can be oxidized to yield corresponding phenols or quinones.
  • Reduction Reactions: The bromine substituent can be reduced to produce the corresponding benzene derivative without the bromine atom.

The synthesis of 4-Bromo-2-methyl-1-(pentyloxy)benzene typically involves a multi-step process:

  • Bromination: The starting material, 2-methyl-4-(pentyloxy)benzene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum bromide).
  • Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
  • Purification: Post-reaction purification methods such as distillation or recrystallization are employed to obtain high-purity products .

In industrial settings, continuous flow reactors may be used to enhance yield and efficiency.

4-Bromo-2-methyl-1-(pentyloxy)benzene has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Pharmaceuticals: Potential applications in drug development due to its unique chemical properties.
  • Material Science: Used in creating functional materials with specific properties .

Interaction studies involving 4-Bromo-2-methyl-1-(pentyloxy)benzene focus on understanding its reactivity patterns with various nucleophiles. These studies can provide insights into its potential biological effects and pharmacological properties. Research may include examining its binding affinity to specific biological targets and assessing its behavior in different chemical environments .

4-Bromo-2-methyl-1-(pentyloxy)benzene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-(pentyloxy)benzeneBromine at para positionLacks methyl substitution at the ortho position
2-Bromo-4-(pentyloxy)benzeneBromine atom at the second positionDifferent regioselectivity affecting reactivity
1-Bromo-2-methyl-4-(butyloxy)benzeneSimilar structure but with a butyloxy groupShorter alkyl chain compared to pentyloxy
1-Bromo-3-methyl-4-(pentyloxy)benzeneMethyl group at meta positionDifferent regioselectivity affecting reactivity

The uniqueness of 4-Bromo-2-methyl-1-(pentyloxy)benzene lies in its specific combination of functional groups and their positions on the aromatic ring. This configuration not only influences its chemical reactivity but also potentially enhances its biological activity compared to similar compounds .

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

256.04628 g/mol

Monoisotopic Mass

256.04628 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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